molecular formula C20H25N3O2 B2822252 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea CAS No. 1421463-42-4

1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea

Cat. No. B2822252
CAS RN: 1421463-42-4
M. Wt: 339.439
InChI Key: BRVOAICNRRNMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation . This can lead to different conformations of the molecule. The presence of the phenyl and methoxyphenyl groups could also influence the molecule’s overall shape and properties.


Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that this molecule can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

X-ray Powder Diffraction in Drug Synthesis

An important intermediate in the synthesis of the anticoagulant, apixaban, features a similar methoxyphenyl component. X-ray powder diffraction data for such compounds provide crucial information for drug synthesis by ensuring purity and correct crystal structure, which is vital for the drug's efficacy and safety (Qing Wang et al., 2017).

Electrochromic Device Applications

Compounds with methoxyphenyl groups have been used in the development of electrochromic devices (ECDs). These devices change color in response to electric voltage, and such compounds can significantly affect the coloration efficiency and transparency of ECDs, making them useful in displays and smart windows (Yuh-Shan Su et al., 2017).

Molecular Docking and Drug Design

Research involving methoxyphenyl compounds in molecular docking and DNA binding studies indicates their potential in designing drugs with specific target interactions. These studies help in understanding how such compounds can bind to DNA or proteins, guiding the development of therapeutic agents with targeted efficacy (Mushtaque et al., 2016).

Green Chemistry and Synthesis

Methoxyphenyl-containing compounds are also explored in green chemistry for synthesizing various derivatives in environmentally friendly conditions. Such research promotes sustainable methods in chemical synthesis, reducing harmful by-products and energy consumption (Amrendra Kumar et al., 2017).

Polymer Solar Cells

In the context of renewable energy, compounds with methoxyphenyl groups have been investigated for their use in polymer solar cells, specifically as components of electron transport layers. Their structural properties can improve the efficiency and stability of solar cells, contributing to the development of more effective renewable energy sources (Lin Hu et al., 2015).

properties

IUPAC Name

1-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVOAICNRRNMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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